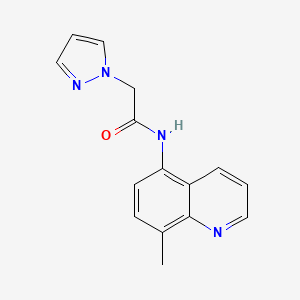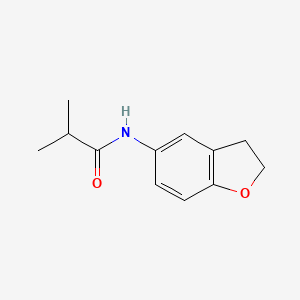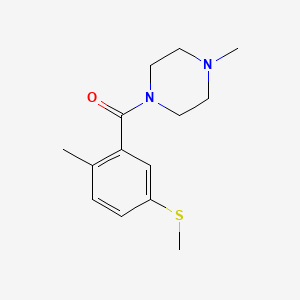
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 2005. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used in scientific research to study the endocannabinoid system and its effects on the body.
Mecanismo De Acción
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a critical role in regulating a wide range of physiological processes, including pain sensation, appetite, mood, and immune function. By activating these receptors, (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can modulate these processes and produce a wide range of effects on the body.
Biochemical and Physiological Effects:
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to produce a wide range of biochemical and physiological effects on the body. These include analgesic, anti-inflammatory, antiemetic, anxiolytic, and antipsychotic effects. It has also been shown to modulate immune function and to have potential therapeutic applications in the treatment of various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in scientific research is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the specific effects of these receptors on various physiological processes. However, the use of (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is limited by its high toxicity and potential for abuse. It is important to take appropriate precautions when handling this compound and to use it only in a controlled environment.
Direcciones Futuras
There are many potential future directions for research on (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone and the endocannabinoid system. One area of interest is the development of more selective and potent agonists and antagonists of the CB1 and CB2 receptors, which could have important therapeutic applications. Other areas of interest include the investigation of the role of the endocannabinoid system in various diseases and conditions, and the development of new drugs and treatments based on this system.
Métodos De Síntesis
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone is typically synthesized through a multi-step process involving the reaction of 2-ethylphenol with 4-piperidone, followed by a series of chemical modifications to produce the final product. The synthesis of (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, and can be used to investigate the role of these receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
(2-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13-6-4-3-5-12(13)14(17)15-9-7-11(16)8-10-15/h3-6,11,16H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHKQLYOAKMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)




![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)
![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)


![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)

